N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that has drawn interest in scientific research due to its potential applications across various fields. Its structure features a combination of a benzofuran carboxamide group with pyrazolopyrimidine and phenylpiperazine moieties, which may contribute to its unique pharmacological properties.
Scientific Research Applications
Chemistry:
Synthetic Organic Chemistry: : Used as a building block for more complex molecules, serving as a scaffold for further functionalization.
Drug Development: : Explored as a potential therapeutic agent, especially in neuropharmacology due to its structural similarity to known psychoactive compounds.
Pharmacological Research: : Studied for its interactions with various biological targets, including receptors and enzymes.
Material Science: : Its unique structural properties may be investigated for use in advanced materials or nanotechnology.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to have moderate inhibitory activities against AChE .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor mechanism, involving both competitive and non-competitive inhibition . The compound’s interaction with AChE has been confirmed through molecular docking studies .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This is particularly relevant in the context of Alzheimer’s disease (AD), where a deficiency in acetylcholine is believed to contribute to memory and cognitive impairment .
Result of Action
The inhibition of AChE by this compound results in an increased level of acetylcholine in the brain . This can help to alleviate the symptoms of diseases like AD, where there is a deficiency in acetylcholine .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . It acts as an inhibitor of AChE, potentially making it useful in the treatment of conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine .
Cellular Effects
In cellular models, N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide has been shown to inhibit the activity of AChE, leading to an increase in acetylcholine levels . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of AChE, inhibiting its activity . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Temporal Effects in Laboratory Settings
The effects of N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide on AChE activity have been studied over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can involve multiple steps:
Formation of Pyrazolopyrimidine Moiety: : A typical route might involve the cyclization of an appropriate hydrazine derivative with a diketone or enone to form the pyrazolopyrimidine core.
Coupling with Phenylpiperazine: : The pyrazolopyrimidine intermediate can be further reacted with phenylpiperazine through a nucleophilic substitution or amide coupling reaction.
Attachment of Benzofuran Carboxamide: : Finally, the intermediate is coupled with a benzofuran-2-carboxylic acid derivative under amide formation conditions, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods: While the exact industrial methods are proprietary, large-scale production would likely involve optimizing the above synthetic steps, focusing on reaction yield, purity, and cost-efficiency. Automation and continuous flow reactors might be utilized to streamline the process and improve consistency.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperazine and benzofuran moieties.
Reduction: : Reduction reactions might target the pyrazolopyrimidine or carboxamide groups.
Substitution: : Nucleophilic or electrophilic substitutions can modify the phenyl rings or other aromatic components.
Oxidation: : Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under acidic conditions.
Reduction: : Hydrogenation using catalysts such as palladium on carbon.
Substitution: : Electrophilic aromatic substitution often involves reagents like halogens or sulfonic acids.
Major Products: Depending on the specific reaction, major products can include hydroxylated, alkylated, or otherwise modified versions of the original compound.
Comparison with Similar Compounds
Uniqueness: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide stands out due to the specific arrangement of its structural components, leading to potentially unique pharmacokinetic and pharmacodynamic properties.
Similar Compounds:N-(4-(4-phenylpiperazin-1-yl)butyl)benzofuran-2-carboxamide: : Similar core structure but different in the alkyl chain length.
Pyrazolopyrimidine derivatives: : Varying substituents on the pyrazolopyrimidine ring affecting their biological activity.
Phenylpiperazine derivatives: : Commonly studied in neuropharmacology for their effects on the central nervous system.
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c34-26(23-16-19-6-4-5-9-22(19)35-23)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-7-2-1-3-8-20/h1-9,16-18H,10-15H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDAKYJFHUWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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